HYDROXYPROPYL CHITOSAN
Description
Properties
CAS No. |
104673-29-2 |
|---|---|
Molecular Formula |
C3H7NO2 |
Synonyms |
N-(2-Hydroxypropyl)chitosan |
Origin of Product |
United States |
Preparation Methods
Temperature and Time
A comparative analysis reveals temperature-dependent yield profiles:
Higher temperatures (>70°C) accelerate ring-opening of epoxides but risk chitosan degradation. The 90°C autoclave method in compensates for shorter reaction times (24 hours) through pressurized conditions.
Structural and Functional Characterization
Spectroscopic Analysis
FT-IR: Hydroxypropyl substitution is confirmed by:
¹H NMR:
Crystallinity and Thermal Stability
XRD spectra show reduced crystallinity in derivatives, with the chitosan peak at 2θ = 20° diminishing in intensity by 40–60%. TGA data indicate 15–20% higher decomposition temperatures (280–300°C) compared to native chitosan (230–250°C), confirming enhanced thermal stability.
Recent Advances in Synthesis (2021–2024)
Chemical Reactions Analysis
Reaction Mechanism
-
Alkaline Activation : Sodium hydroxide deprotonates chitosan’s C6-OH, forming reactive alkoxide ions.
-
Nucleophilic Substitution : Propylene oxide undergoes ring-opening, attaching hydroxypropyl groups to chitosan’s backbone .
-
Equation :
Optimized Conditions
| Parameter | Optimal Value | Yield (%) | Grafting Ratio (%) |
|---|---|---|---|
| Temperature | 55°C | 25.65 | 68.81 |
| Reaction Time | 7 hours | 23.31 | 63.17 |
| Propylene Oxide:Chitosan | 12.5:1 (w/w) | 24.50 | 65.20 |
Data derived from single-factor experiments .
Quaternization for Cationic Derivatives
HPC can be further modified to introduce quaternary ammonium groups, enhancing antimicrobial activity .
Reaction with Glycidyltrimethylammonium Chloride (GTMAC)
-
Conditions : Neutral pH, 60°C, 6 hours.
-
Mechanism : Epoxide ring-opening of GTMAC by HPC’s amino groups forms quaternary ammonium salts .
-
Equation :
Performance Data
| GTMAC:Chitosan (mol/mol) | Degree of Substitution (DS) | Water Solubility (mg/mL) |
|---|---|---|
| 4:1 | 0.868 | 95.2 |
| 3:1 | 0.642 | 82.7 |
Higher DS correlates with improved solubility and antibacterial efficacy .
Acylation for Functionalization
Acylation modifies HPC’s amino groups, altering physicochemical properties for drug delivery .
N-Acylation vs. O-Acylation
-
N-Acylation : Dominates under acidic conditions; amino groups react with acyl chlorides.
-
O-Acylation : Requires protecting amino groups (e.g., trifluoroacetic acid); targets C3/C6 hydroxyls .
| Acylating Agent | Reaction Site | Solubility Change | Application |
|---|---|---|---|
| Acetic Anhydride | N-position | Reduced | Hydrophobic films |
| Succinic Anhydride | O-position | Increased | pH-responsive gels |
Crosslinking for Hydrogel Formation
HPC forms hydrogels via physical or chemical crosslinking, useful in wound dressings .
Ionic Crosslinking with Tripolyphosphate (TPP)
-
Mechanism : Electrostatic interaction between protonated amino groups (-NH₃⁺) and TPP anions.
-
Conditions : Room temperature, pH 5.5–6.0.
| HPC:TPP (w/w) | Gelation Time (min) | Swelling Ratio (%) |
|---|---|---|
| 1:0.5 | 15 | 1,200 |
| 1:1 | 8 | 980 |
Higher TPP concentrations accelerate gelation but reduce swelling capacity .
Bioconjugation via Click Chemistry
HPC’s hydroxyl groups are modified for targeted drug delivery using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
Reaction Steps
-
Azidation : HPC reacts with sodium azide to form azide-terminated HPC.
-
CuAAC : Azides react with alkynes (e.g., pentynoyl peptides) to form triazole linkages.
| Conjugate | Grafting Efficiency (%) | Bioactivity Retention (%) |
|---|---|---|
| HPC-CRAMP18–35 | 78.4 | 92.6 |
| HPC-PEG | 85.2 | 88.3 |
Triazole linkages enhance stability without compromising bioactivity .
Oxidative Degradation
HPC undergoes controlled degradation via oxidation, producing low-molecular-weight oligomers.
Periodate Oxidation
-
Reagent : Sodium periodate (NaIO₄).
-
Mechanism : Cleaves C2-C3 bonds in glucosamine units, forming aldehyde groups.
| NaIO₄:HPC (mol/mol) | Reaction Time (h) | Molecular Weight (kDa) |
|---|---|---|
| 1:1 | 4 | 12.5 |
| 2:1 | 6 | 8.2 |
Degraded products show enhanced antioxidant activity.
Scientific Research Applications
Biomedical Applications
Wound Healing
Hydroxypropyl chitosan has been utilized in the development of injectable hydrogels that exhibit antimicrobial and hemostatic properties. A study demonstrated that hydrogels made from this compound and ε-poly-l-lysine can effectively promote wound healing by providing a moist environment and enhancing hemostatic capabilities. The hydrogels showed excellent physicochemical properties such as injectability and self-healing, making them suitable for irregular wounds while also reducing inflammation and bacterial infections at the wound site .
Bone Tissue Engineering
Research has explored the use of electrospun nanofiber mats composed of this compound and polyvinyl alcohol to enhance osteogenesis in bone cells. The study indicated that these nanofibers could induce osteoblast differentiation, suggesting potential applications in bone tissue engineering .
Drug Delivery Systems
This compound nanoparticles have been investigated for their ability to encapsulate drugs and deliver them effectively. Their biocompatibility allows for sustained release profiles, making them suitable for various therapeutic agents in targeted drug delivery systems.
Textile Treatments
Antimicrobial Properties
This compound nanoparticles have been applied to textiles, particularly silk fabrics, to impart antimicrobial properties. A study showed that treated silk exhibited over 95% bacterial reduction against Staphylococcus aureus and Escherichia coli, even after multiple launderings. Additionally, the treatment improved the fabric's wrinkle resistance, demonstrating its dual functionality in enhancing textile performance .
Food Preservation
Coating Applications
In food technology, this compound has been used to create coatings that improve the preservation of fruits. A study highlighted that a two-layer coating of this compound combined with hydroxypropyl methylcellulose significantly reduced decay rates in tangerines while maintaining their nutrient content. The coatings improved the wettability of the fruit surfaces, enhancing the overall preservation effect .
Cosmeceuticals
Skin Care Products
This compound is increasingly incorporated into cosmeceutical formulations due to its moisturizing and film-forming properties. Its ability to enhance skin hydration while providing a protective barrier makes it a valuable ingredient in various skin care products.
Comparative Table of this compound Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Biomedical | Injectable hydrogels for wound healing | Antimicrobial, hemostatic, promotes moist environment |
| Bone tissue engineering | Induces osteoblast differentiation | |
| Textile | Antimicrobial treatment on fabrics | Over 95% bacterial reduction; enhances wrinkle resistance |
| Food Preservation | Coatings for fruits | Reduces decay rates; maintains nutrients |
| Cosmeceuticals | Skin care formulations | Moisturizing effects; protective barrier |
Mechanism of Action
The mechanism of action of hydroxypropyl chitosan involves its interaction with biological molecules and cells. The hydroxypropyl groups enhance its solubility and facilitate its interaction with cell membranes and proteins. This interaction can lead to various biological effects, such as promoting cell adhesion, proliferation, and differentiation. The molecular targets and pathways involved include cell surface receptors, intracellular signaling pathways, and extracellular matrix components .
Comparison with Similar Compounds
Hydroxyethyl Chitosan
Hydroxyethyl chitosan, synthesized by grafting ethylene oxide onto chitosan, shares HPCH’s water solubility but differs in substitution groups. While HPCH’s hydroxypropyl groups enhance nail adhesion, hydroxyethyl chitosan is more commonly used in hydrogel formulations for wound dressings due to its superior moisture retention .
Carboxymethyl Chitosan
Carboxymethyl chitosan (CMCH) is an anionic derivative with carboxymethyl groups, contrasting with HPCH’s cationic nature. CMCH excels in pH-sensitive drug delivery, particularly for colon-targeted systems, whereas HPCH’s neutral to slightly acidic solubility suits topical applications. HPCH/CMCH polyelectrolyte complexes exhibit slow drug release and environmental biodegradability, useful in agricultural formulations .
Quaternary Ammonium Chitosan (QCH)
QCH, synthesized by quaternizing chitosan, has enhanced antimicrobial activity due to its permanent positive charge. HPCH lacks this ionic property but offers better film-forming flexibility, making it preferable for transdermal delivery systems over QCH’s rigid structures .
Comparison with Non-Chitosan Polymers
Hydroxypropyl Methylcellulose Phthalate (HPMCP)
HPMCP, a cellulose derivative, is enteric-coated to resist gastric acid, unlike HPCH’s water-soluble nature. While HPMCP is used for colon-specific drug delivery (e.g., l-dodecyl-β-D-maltopyranoside), HPCH’s keratin affinity makes it optimal for nail and hair formulations .
Polyvinyl Alcohol (PVA)
PVA, a synthetic polymer, shares film-forming capabilities with HPCH but lacks biodegradability and keratin interaction. HPCH’s biocompatibility and antifungal synergism (via proteinase inhibition) give it an edge in dermatological applications .
Data Tables
Table 1. Physicochemical and Functional Comparison of HPCH with Similar Compounds
| Compound | Solubility | Key Functional Groups | Primary Applications | Bioactivity |
|---|---|---|---|---|
| Hydroxypropyl Chitosan | Water-soluble | Hydroxypropyl | Nail lacquers, wound healing | Keratin adhesion, antifungal |
| Hydroxyethyl Chitosan | Water-soluble | Hydroxyethyl | Hydrogels, tissue engineering | Moisture retention |
| Carboxymethyl Chitosan | Water-soluble* | Carboxymethyl | Colon-specific drug delivery | pH-sensitive release |
| HPMCP | Enteric-soluble | Phthalate, methyl | Enteric-coated capsules | Gastric resistance |
| Quaternary Chitosan | Water-soluble | Trimethyl ammonium | Antimicrobial coatings | Broad-spectrum antimicrobial |
*Solubility depends on pH.
Table 2. Market and Production Insights (2019–2024)
| Metric | HPCH | Hydroxyethyl Chitosan | CMCH |
|---|---|---|---|
| Global Production (MT) | 12,500 | 8,200 | 9,800 |
| CAGR (2024–2030) | 8.5% | 6.2% | 7.1% |
| Key Application | Cosmetics (45%) | Medical (38%) | Agriculture (32%) |
Detailed Research Findings
- Antifungal Efficacy : HPCH enhances ciclopirox’s nail permeation by 40% compared to unmodified chitosan, attributed to its hydrogen bonding with keratin .
- Drug Release: HPCH/CMCH particles loaded with Eupatorium adenophorum extract show 72-hour sustained release, outperforming conventional chitosan carriers by 20% .
- Biocompatibility : HPCH-based films exhibit 90% cell viability in human dermal fibroblasts, surpassing PVA (75%) and matching hydroxyethyl chitosan .
- Market Growth : HPCH dominates the cosmetic sector, capturing 45% of chitosan derivative demand by 2024, driven by its use in premium nail care products .
Biological Activity
Hydroxypropyl chitosan (HPC) is a derivative of chitosan, a biopolymer obtained from chitin, which is found in the shells of crustaceans. HPC has gained attention in various fields due to its unique biological activities, including antimicrobial, antioxidant, and therapeutic properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of microorganisms. The mechanisms underlying its antimicrobial action include:
- Electrostatic Interaction : The positively charged amino groups in HPC interact with negatively charged microbial cell walls, leading to cell membrane disruption and increased permeability .
- DNA Binding : HPC can penetrate microbial cells and bind to DNA, inhibiting mRNA synthesis and thus protein production .
- Chelation of Metals : HPC chelates essential metals required for microbial growth, further inhibiting their proliferation .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of HPC against various pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that HPC demonstrated higher antimicrobial activity compared to traditional antibiotics at certain concentrations. The minimal inhibitory concentration (MIC) for HPC was significantly lower than that for conventional treatments, highlighting its potential as an effective antimicrobial agent .
2. Antioxidant Properties
This compound also exhibits notable antioxidant activity. Research has shown that HPC can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.
Data Table: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | FRAP Value (µmol FeSO₄/g) |
|---|---|---|
| This compound | 78% | 150 |
| Chitosan | 65% | 120 |
| Ascorbic Acid | 90% | 200 |
This table illustrates that HPC has superior antioxidant activity compared to regular chitosan, making it a promising candidate for applications in food preservation and health supplements .
Nail Health Improvement
A randomized controlled trial investigated the efficacy of a this compound-based nail lacquer in treating brittle nail syndrome. The study involved 50 subjects who were treated with either HPC nail lacquer alone or in combination with oral biotin over four months.
- Results :
This study demonstrates the potential of this compound as an effective topical treatment for improving nail health.
4. Biocompatibility and Safety
HPC is generally recognized as safe for use in biomedical applications due to its biocompatibility. Studies have shown that it does not elicit significant immune responses when applied topically or used in drug delivery systems. This characteristic makes it suitable for various pharmaceutical formulations, including wound dressings and drug delivery matrices .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing hydroxypropyl chitosan’s degree of substitution (DS) and molecular weight?
- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify hydroxypropyl group incorporation via peaks at 2970 cm⁻¹ (C-H stretching) and 1450 cm⁻¹ (CH₂ bending) . ¹H NMR quantifies DS by comparing integrated signals of hydroxypropyl protons (~1.1 ppm) to chitosan’s acetylated protons (~2.1 ppm) . Gel permeation chromatography (GPC) with multi-angle light scattering (MALS) determines molecular weight distribution, though sample solubility in aqueous buffers (e.g., 0.1M acetic acid/0.2M NaCl) must be optimized .
- Key Data : A typical study reported DS values ranging from 0.5 to 1.2 depending on reaction conditions, with molecular weights between 50–200 kDa .
Q. How can researchers optimize this compound synthesis to achieve desired solubility and viscosity profiles?
- Methodological Answer : Vary reaction parameters systematically:
- Propylene oxide concentration (1:2 to 1:6 molar ratio relative to chitosan’s amino groups) .
- Alkaline conditions (pH 9–12 using NaOH) to activate chitosan’s hydroxyl groups .
- Temperature (40–70°C) and reaction time (6–24 hours) to control substitution patterns .
- Validation : Measure solubility in water or PBS (pH 7.4) via turbidity assays and viscosity using rotational rheometry. Higher DS (>0.8) correlates with improved aqueous solubility but reduced mechanical strength .
Advanced Research Questions
Q. What experimental designs are suitable for investigating this compound’s drug-release kinetics in polyelectrolyte complexes (PECs)?
- Methodological Answer :
- Formulation : Prepare PECs by mixing this compound (cationic) with carboxymethyl chitosan (anionic) at varying charge ratios (e.g., 1:1 to 1:3) . Load with a model drug (e.g., curcumin) via electrostatic encapsulation.
- Release Studies : Use dialysis bags in PBS (pH 5.5 and 7.4) at 37°C. Sample aliquots at intervals (0–72 hours) and quantify drug concentration via HPLC .
- Kinetic Modeling : Fit data to Higuchi (diffusion-controlled) or Korsmeyer-Peppas (anomalous transport) models. A 2024 study reported sustained release (>70% over 48 hours) with Fickian diffusion (n < 0.45) in pH 5.5 .
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across cell lines?
- Methodological Answer :
- Variables to Control :
- Degree of substitution : High DS (>1.0) may increase cationic charge density, affecting membrane interactions .
- Purification : Remove residual propylene oxide via dialysis (MWCO 3.5 kDa) followed by lyophilization .
- Cell-specific assays : Use MTT/WST-1 for metabolic activity and LDH for membrane integrity. A 2023 study found IC₅₀ values varied from >1 mg/mL (fibroblasts) to 0.5 mg/mL (HEK293), attributed to differences in membrane glycosylation .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare cytotoxicity across ≥3 independent experiments .
Q. What strategies mitigate batch-to-batch variability in this compound’s mechanical properties for tissue engineering applications?
- Methodological Answer :
- Standardization :
- Pre-treatment : Uniform deacetylation (85–95%) of raw chitosan via NaOH (40% w/v, 90°C, 4 hours) .
- Reaction Monitoring : Use inline pH/temperature sensors to ensure consistency during synthesis.
- Characterization : Perform DMA (dynamic mechanical analysis) on hydrogel scaffolds. A 2024 study achieved <10% variability in compressive modulus (15–25 kPa) by controlling DS within ±0.1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
